2-bromo-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)benzamide
Description
Properties
IUPAC Name |
2-bromo-N-(4H-thiochromeno[4,3-d][1,3]thiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11BrN2OS2/c18-12-7-3-1-5-10(12)16(21)20-17-19-15-11-6-2-4-8-13(11)22-9-14(15)23-17/h1-8H,9H2,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUOLWIFLGGAQRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C3=CC=CC=C3S1)N=C(S2)NC(=O)C4=CC=CC=C4Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11BrN2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)benzamide typically involves multi-step reactions. One common method includes the nucleophilic addition reaction of thiazole derivatives with substituted benzoyl chlorides under basic conditions . The reaction is usually carried out in an organic solvent like acetone, with a catalytic amount of sodium hydroxide at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
2-bromo-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its antitumor and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-bromo-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)benzamide involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and proteins, inhibiting their activity. The bromine atom and benzamide group contribute to the compound’s ability to form strong hydrogen bonds and hydrophobic interactions with biological targets . These interactions can disrupt cellular processes, leading to the compound’s biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to the broader class of N-(heterocyclic)-benzamide derivatives. Key structural analogues and their comparative features are outlined below:
Key Structural Differences and Implications
Core Heterocycle: The thiochromeno-thiazole system in the target compound introduces rigidity and planar geometry, which may improve binding to flat hydrophobic pockets in proteins (e.g., ion channels) . In contrast, monocyclic thiazole derivatives (e.g., N-(thiazol-2-yl)-benzamide) exhibit greater flexibility, allowing substituents like 4-tert-butyl or 5-nitro to fine-tune activity . 1,3,4-Thiadiazole derivatives (e.g., compound in ) lack the fused bicyclic system but compensate with a sulfur-rich scaffold, enhancing electron-withdrawing effects and metabolic stability .
Substituent Effects: Halogen Placement: The 2-bromo substituent on the benzamide (target compound) may engage in halogen bonding with protein residues, a feature absent in 3-bromo analogues (e.g., ). Polar Groups: Sulfonamide () or sulfonyl () linkers improve solubility but may reduce blood-brain barrier penetration compared to the nonpolar thiochromeno-thiazole system.
Biological Activity: ZAC Modulation: N-(Thiazol-2-yl)-benzamide derivatives with 4-tert-butyl or 5-nitro substituents show enhanced ZAC antagonist activity (IC₅₀ ~3–10 μM) . The fused thiochromeno-thiazole system in the target compound may mimic these effects but with altered pharmacokinetics due to increased lipophilicity. Enzyme Inhibition: Thiadiazole derivatives (e.g., ) exhibit activity in kinase assays, while sulfonamide-containing analogues () target carbonic anhydrases.
Limitations and Opportunities
- SAR Gaps: While N-(thiazol-2-yl)-benzamide SAR is well-documented , data on fused bicyclic systems like thiochromeno-thiazole remain sparse.
- Selectivity : The bromobenzamide moiety may confer off-target effects (e.g., kinase inhibition), necessitating selectivity assays .
Biological Activity
2-bromo-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article provides a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular formula for this compound is . The compound features a thiochromene ring fused with a thiazole moiety, which is known to influence its biological properties.
Antimicrobial Activity
Research has demonstrated that compounds with thiazole and thiochromene structures exhibit significant antimicrobial properties. For instance, studies have shown that similar thiazole derivatives possess potent antifungal activity against various pathogenic fungi.
Table 1: Antifungal Activity of Related Thiazole Derivatives
| Compound Name | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 4o | Candida albicans | 4 µg/mL |
| 4b | Cryptococcus neoformans | 4 µg/mL |
| 4j | Cryptococcus neoformans | 4 µg/mL |
| 4d | Candida albicans | 4 µg/mL |
The above data suggests that the presence of the thiazole ring is crucial for the observed antifungal activity, potentially inhibiting the biosynthesis of essential fungal components .
Anticancer Activity
In addition to its antifungal properties, compounds similar to this compound have been evaluated for anticancer activity. A study on thiazole derivatives indicated promising results against various cancer cell lines.
Table 2: Anticancer Activity Against MCF7 Cell Line
| Compound Name | IC50 (µM) |
|---|---|
| d6 | 15 |
| d7 | 10 |
These results highlight the potential of thiazole-containing compounds as effective anticancer agents, with mechanisms likely involving apoptosis induction through interaction with cellular receptors or enzymes .
The mechanism of action for compounds like this compound typically involves:
- Inhibition of Enzymatic Activity : The bromine atom can enhance binding affinity to target enzymes.
- Disruption of Cell Membrane Integrity : The thiazole and thiochromene moieties may disrupt lipid biosynthesis in microbial cells.
- Induction of Apoptosis : Interaction with specific cellular pathways may lead to programmed cell death in cancer cells.
Case Studies
- Antifungal Efficacy : A study investigated the antifungal effects of various thiazole derivatives against Candida species. The compound showed significant inhibition at low concentrations, suggesting its potential as an antifungal agent.
- Anticancer Screening : In vitro tests on breast cancer cell lines demonstrated that derivatives containing the thiazole structure exhibited lower IC50 values compared to standard treatments, indicating enhanced efficacy.
Q & A
Q. What are the optimal synthetic routes for preparing 2-bromo-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)benzamide, and how can reaction conditions be controlled to improve yield?
Methodological Answer: The synthesis typically involves coupling 2-aminothiochromeno[4,3-d]thiazole with 2-bromobenzoyl chloride. Key steps include:
- Solvent Selection: Use anhydrous dichloromethane or tetrahydrofuran under inert atmosphere (N₂/Ar) to prevent hydrolysis of the acyl chloride intermediate .
- Base Optimization: Triethylamine or pyridine is added to neutralize HCl generated during the amide bond formation. Excess base may lead to side reactions; stoichiometric ratios (1:1.2 acyl chloride:amine) are recommended .
- Temperature Control: Maintain 0–5°C during initial mixing, followed by gradual warming to room temperature for 12–24 hours .
- Purity Analysis: Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) and confirm product identity using -NMR (δ 7.8–8.2 ppm for aromatic protons) and ESI-MS (expected [M+H]⁺ ~450–460 m/z) .
Q. How can researchers validate the structural integrity of this compound, particularly the bromine substitution and thiazole-thiochromene fusion?
Methodological Answer:
- X-ray Crystallography: Resolve crystal structures to confirm the thiochromeno-thiazole ring fusion and bromine position. Compare bond angles/lengths with similar heterocyclic systems (e.g., C–Br bond length ~1.9 Å) .
- Spectroscopic Techniques:
- -NMR: Identify the carbonyl carbon (amide C=O at ~165–170 ppm) and aromatic carbons adjacent to bromine (deshielded signals at ~125–135 ppm) .
- IR Spectroscopy: Confirm amide formation (N–H stretch ~3300 cm⁻¹; C=O ~1680 cm⁻¹) and C–Br vibration (~650 cm⁻¹) .
- Elemental Analysis: Verify bromine content (theoretical ~17–18%) via combustion analysis or X-ray fluorescence .
Advanced Research Questions
Q. How can researchers systematically investigate the structure-activity relationship (SAR) of this compound for anticancer activity?
Methodological Answer:
- Substituent Variation: Synthesize analogs with modified bromine position (e.g., 3-bromo vs. 4-bromo), alternative halogens (Cl, I), or substituted benzamide groups. Compare IC₅₀ values in cancer cell lines (e.g., MCF-7, HepG2) .
- Computational Modeling: Perform molecular docking (AutoDock Vina) to predict interactions with targets like topoisomerase II or tubulin. Prioritize analogs with higher binding affinity (ΔG < −8 kcal/mol) .
- In Vitro Assays: Use MTT assays to assess cytotoxicity and flow cytometry to evaluate apoptosis (Annexin V/PI staining). Validate target engagement via Western blotting for caspase-3/9 activation .
Q. What strategies resolve contradictions in reported biological activity data, such as conflicting IC₅₀ values across studies?
Methodological Answer:
- Standardized Assay Conditions:
- Use consistent cell lines (e.g., ATCC-certified HeLa) and passage numbers (<20).
- Control solvent effects (DMSO ≤0.1% v/v) and incubation times (48–72 hours) .
- Orthogonal Validation: Cross-check results with alternative assays (e.g., ATP-based viability vs. resazurin reduction) .
- Meta-Analysis: Apply statistical tools (e.g., ANOVA with Tukey’s post-hoc test) to aggregate data from ≥3 independent studies, accounting for batch-to-batch compound variability .
Q. How can researchers elucidate the mechanism of enzyme inhibition by this compound, particularly for kinases or oxidoreductases?
Methodological Answer:
- Kinetic Studies: Perform Michaelis-Menten assays to determine inhibition type (competitive/non-competitive) using varied substrate concentrations. Calculate values via Lineweaver-Burk plots .
- Surface Plasmon Resonance (SPR): Measure real-time binding kinetics (association/dissociation rates) between the compound and purified enzyme (e.g., EGFR kinase) .
- Cellular Thermal Shift Assay (CETSA): Confirm target engagement by observing thermal stabilization of the enzyme in lysates treated with the compound .
Q. What analytical methods are critical for assessing the compound’s stability under physiological conditions?
Methodological Answer:
- HPLC Stability Testing: Incubate the compound in PBS (pH 7.4) or simulated gastric fluid (pH 1.2) at 37°C. Monitor degradation via reverse-phase HPLC (C18 column, acetonitrile/water gradient) over 24–72 hours .
- Mass Spectrometry: Identify degradation products (e.g., debrominated analogs or hydrolyzed amides) using LC-MS/MS .
- Circular Dichroism (CD): Assess conformational stability in serum-containing media by tracking changes in secondary structure signals (e.g., 210–230 nm for amide bonds) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
